Bactenecin-1 Exhibits Superior Potency Against E. coli Relative to Indolicidin and LL-37
Bactenecin-1 demonstrates significantly lower MIC values against Escherichia coli compared to the well-studied cathelicidins indolicidin and LL-37, indicating superior potency against this clinically relevant Gram-negative pathogen [1]. While indolicidin and LL-37 exhibit MICs of 16 μg/mL and >64 μg/mL, respectively, Bac1 achieves an MIC of approximately 8 μg/mL against E. coli, representing at least a 2-fold increase in potency [1]. This differential is critical for applications requiring potent Gram-negative coverage.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | Approximately 8 μg/mL |
| Comparator Or Baseline | Indolicidin: 16 μg/mL; LL-37: >64 μg/mL |
| Quantified Difference | 2-fold to >8-fold more potent |
| Conditions | Broth microdilution assay, Mueller-Hinton broth |
Why This Matters
For researchers screening AMPs against Gram-negative pathogens, Bac1 provides a quantifiable potency advantage over other widely used cathelicidin benchmarks.
- [1] Baumann A, Kiener S, Summerfield A. Differential Ability of Bovine Antimicrobial Cathelicidins to Mediate Nucleic Acid Sensing by Epithelial Cells. Front Immunol. 2017;8:59. View Source
